molecular formula C6H3BrIN3 B6188976 2-azido-4-bromo-1-iodobenzene CAS No. 1378943-78-2

2-azido-4-bromo-1-iodobenzene

Cat. No. B6188976
CAS RN: 1378943-78-2
M. Wt: 323.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-4-bromo-1-iodobenzene, also known as 2-ABBI, is an organobromine compound that has been used in various scientific research applications. It is a derivative of benzene, a six-membered aromatic hydrocarbon, and is composed of a bromine atom and two azido groups connected to a phenyl ring. The compound has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.

Scientific Research Applications

2-azido-4-bromo-1-iodobenzene has been used in a number of scientific research applications, including the study of enzyme-catalyzed reactions, the development of new drugs, and the study of protein-protein interactions. It has also been used in the study of DNA replication and repair, and in the study of the molecular basis of disease. Additionally, this compound has been used in the study of the structure and function of proteins, and in the development of new biotechnological processes.

Mechanism of Action

The mechanism of action of 2-azido-4-bromo-1-iodobenzene is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, as well as a substrate for certain metabolic pathways. Additionally, it is believed that this compound may act as a chelator of metals, which can affect the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as proteases and cytochrome oxidases. Additionally, it has been found to affect the activity of certain proteins, such as transcription factors and DNA polymerases. Furthermore, this compound has been found to affect the structure and function of certain proteins, as well as to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-azido-4-bromo-1-iodobenzene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, the compound is relatively non-toxic and has a low potential for causing side effects. However, this compound has a limited solubility in aqueous solutions, and its activity can be affected by changes in pH and temperature. Furthermore, the compound is relatively expensive and can be difficult to obtain.

Future Directions

There are a number of potential future directions for the use of 2-azido-4-bromo-1-iodobenzene in scientific research. One potential direction is the use of the compound in the study of enzyme-catalyzed reactions, as well as the development of new drugs and biotechnological processes. Additionally, this compound could be used in the study of the molecular basis of disease, as well as the study of protein-protein interactions and DNA replication and repair. Furthermore, the compound could be used in the development of new diagnostic tools and therapeutic agents. Finally, this compound could be used in the study of the structure and function of proteins, as well as in the development of new biotechnological processes.

Synthesis Methods

2-azido-4-bromo-1-iodobenzene is synthesized through a process known as the “Grignard reaction”. This reaction involves the use of a Grignard reagent, which is an organomagnesium compound, and a halogenated aromatic compound, such as 1-bromo-2-iodobenzene. The Grignard reagent and the halogenated aromatic compound are then reacted together in an ether solution to form the this compound compound. This reaction is highly exothermic and requires careful control of the reaction conditions in order to ensure that the reaction is successful.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-4-bromo-1-iodobenzene involves the conversion of 4-bromo-1-iodobenzene to 2-azido-4-bromo-1-iodobenzene through a series of reactions.", "Starting Materials": [ "4-bromo-1-iodobenzene", "Sodium azide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium sulfite", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-iodobenzene in ethanol and add sodium azide to the solution. Heat the mixture at reflux for several hours.", "Step 2: Add copper(I) iodide to the reaction mixture and continue heating at reflux for several more hours.", "Step 3: Cool the reaction mixture and filter off the copper(I) iodide. Wash the solid with water and dry it.", "Step 4: Dissolve the solid in ethanol and add copper(II) sulfate to the solution. Heat the mixture at reflux for several hours.", "Step 5: Cool the reaction mixture and filter off the copper(II) sulfate. Wash the solid with water and dry it.", "Step 6: Dissolve the solid in water and add sodium sulfite to the solution. Heat the mixture at reflux for several hours.", "Step 7: Cool the reaction mixture and filter off the product. Wash the solid with water and dry it.", "Step 8: Dissolve the product in hydrochloric acid and add sodium hydroxide to the solution until the pH is basic.", "Step 9: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent to obtain 2-azido-4-bromo-1-iodobenzene as a solid." ] }

CAS RN

1378943-78-2

Molecular Formula

C6H3BrIN3

Molecular Weight

323.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.